molecular formula C12H22N2O B3009269 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one CAS No. 1378610-20-8

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one

Cat. No.: B3009269
CAS No.: 1378610-20-8
M. Wt: 210.321
InChI Key: OMCWCBMFFNCSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one has several scientific research applications, including:

Safety and Hazards

The safety and hazards of “1-(4-Cyclopentylpiperazin-1-yl)propan-1-one” are not well-documented. As with all chemicals, it should be handled with care, avoiding dust formation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one typically involves the reaction of cyclopentylamine with 1-chloropropan-1-one in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbonyl carbon of 1-chloropropan-1-one, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum and are involved in modulating various cellular processes, including calcium signaling and protein folding. The binding of the compound to sigma-1 receptors may enhance neuroprotection and promote neurite outgrowth by modulating these cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with sigma-1 receptors and its potential neuroprotective and neurotrophic effects. Its cyclopentyl group may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWCBMFFNCSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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